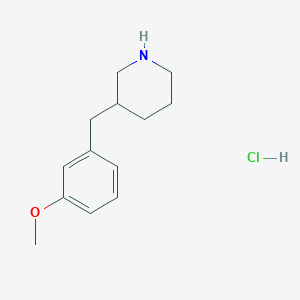

3-(3-Methoxybenzyl)piperidine Hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxybenzyl)piperidine Hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same basic steps but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3-Methoxybenzyl)piperidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products:

Oxidation: 3-(3-Hydroxybenzyl)piperidine Hydrochloride.

Reduction: 3-Benzylpiperidine Hydrochloride.

Substitution: Various substituted benzylpiperidine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

3-(3-Methoxybenzyl)piperidine Hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact with various biological targets, making it a valuable component in drug formulation.

Case Study:

Research has shown that derivatives of piperidine, including this compound, exhibit potential as dual-acting ligands for histamine H3 and sigma-1 receptors. These receptors are implicated in various neurological conditions, including pain management and cognitive disorders . The development of such compounds can lead to more effective treatments for conditions like Alzheimer’s disease and schizophrenia.

Neuroscience Research

Insights into Neurotransmitter Systems:

This compound is utilized in studies investigating neurotransmitter systems, particularly those related to anxiety and depression. Its ability to modulate receptor activity makes it a candidate for exploring new therapeutic avenues in mental health.

Research Findings:

A study highlighted the analgesic properties of piperidine derivatives, including this compound, demonstrating efficacy in both nociceptive and neuropathic pain models. This suggests its potential use in developing pain relief medications that target multiple receptor types simultaneously .

Advanced Material Development:

In material science, this compound is explored for its unique properties that can enhance the performance of polymers and composite materials. Its incorporation into materials can lead to improved mechanical properties and stability.

Drug Formulation

Improving Bioavailability:

The compound plays a role in formulating drug delivery systems that enhance the solubility and bioavailability of active pharmaceutical ingredients. This is particularly important for compounds that have poor water solubility.

Research Insights:

Studies have indicated that formulations incorporating this compound can lead to better therapeutic outcomes by ensuring that drugs reach their target sites more effectively .

Biochemical Studies

Exploration of Biological Interactions:

This compound is also utilized in biochemical assays to explore interactions with various biological targets. Such studies contribute to the discovery of new therapeutic agents by elucidating mechanisms of action at the molecular level.

Table 2: Biochemical Applications

| Application Area | Description |

|---|---|

| Enzyme Interaction Studies | Investigates how the compound affects specific enzymes |

| Pathway Modulation | Explores effects on biological pathways related to disease |

| Therapeutic Discovery | Aids in identifying new drug candidates through biological assays |

Activité Biologique

3-(3-Methoxybenzyl)piperidine Hydrochloride, also referred to as EVT-418786, is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its structural features, which facilitate interactions with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 239.73 g/mol

- Melting Point : 169.0–170.5 °C

This compound exhibits properties typical of piperidine derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions that enhance its reactivity and biological interactions.

The mechanism of action for this compound is not completely understood; however, it is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Piperidine derivatives often exhibit affinities for various receptors, including:

- Dopamine Receptors : Potential use in neuropharmacology.

- Serotonin Transporters : Allosteric modulation may be beneficial in treating stimulant abuse .

1. Central Nervous System Effects

Research indicates that piperidine derivatives can act as central nervous system agents. In animal models, certain piperidine compounds have shown promise as neuroleptics with reduced side effects compared to traditional antipsychotics like chlorpromazine. The structural modifications in these compounds, including the methoxybenzyl group, can significantly influence their binding affinities and pharmacological profiles .

2. Anti-Cancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. A study demonstrated that similar piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, exhibiting cytotoxic effects superior to established chemotherapeutics like bleomycin. This suggests potential for development as an anticancer agent through novel structural approaches .

3. Anti-Inflammatory Activity

Piperidine compounds have been explored for their anti-inflammatory properties. For instance, derivatives have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, comparable to indomethacin but with fewer ulcerogenic effects. This positions them as promising candidates for clinical applications in inflammation-related disorders .

Table 1: Summary of Biological Activities of Piperidine Derivatives

| Activity Type | Example Compounds | Findings |

|---|---|---|

| CNS Activity | EVT-418786 | Reduced side effects compared to chlorpromazine |

| Anti-Cancer | Piperidine derivatives | Induced apoptosis in FaDu cells |

| Anti-Inflammatory | Various piperidine analogs | Comparable efficacy to indomethacin |

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQAQRNCIJUOLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588798 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179480-58-1 | |

| Record name | 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3-(3-Methoxybenzyl)piperidine Hydrochloride interact with EED and what are the potential downstream effects of this interaction?

A1: The research article titled "Crystal structure of EED in complex with this compound" [] investigates the structural basis of this interaction. The study utilizes X-ray crystallography to determine the crystal structure of EED bound to this compound. This provides valuable insights into the specific binding site and interactions between the compound and EED. While the abstract doesn't detail the downstream effects, understanding the structural interaction is a crucial first step in elucidating the compound's influence on EED function. Further research is needed to determine the functional consequences of this interaction, such as its impact on histone modification, gene expression, and cellular processes regulated by EED.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.